Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate is a chemical compound with a complex structure that includes an ethyl carbamate group, an acetyl group, and a benzyloxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acetylation of 4-(benzyloxy)phenol to form 2-acetyl-4-(benzyloxy)phenol. This intermediate is then reacted with ethyl chloroformate in the presence of a base, such as triethylamine, to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler compound with similar functional groups but lacking the benzyloxy and acetyl groups.
Benzyl carbamate: Contains a benzyloxy group but lacks the acetyl group.
Acetylphenyl carbamate: Contains an acetyl group but lacks the benzyloxy group.
Uniqueness
Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
861841-71-6 |
---|---|
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
ethyl N-(2-acetyl-4-phenylmethoxyphenyl)carbamate |
InChI |
InChI=1S/C18H19NO4/c1-3-22-18(21)19-17-10-9-15(11-16(17)13(2)20)23-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3,(H,19,21) |
InChI Key |
JQAISMJEOKFUHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.